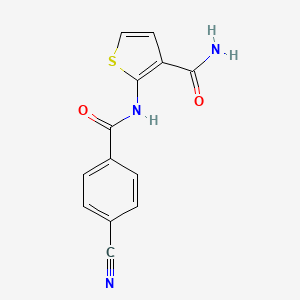

2-(4-Cyanobenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-cyanobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c14-7-8-1-3-9(4-2-8)12(18)16-13-10(11(15)17)5-6-19-13/h1-6H,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXQMLJJSVBOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanobenzamido)thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a cyanobenzamido precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanobenzamido group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the cyanobenzamido group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 2-(4-Cyanobenzamido)thiophene-3-carboxamide is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiophene ring enhanced its activity against breast cancer cells, showing an IC50 value lower than that of established chemotherapeutics like doxorubicin .

Mechanism of Action

The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. This mechanism was elucidated in a detailed study where treated cells showed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.2 | |

| HeLa (Cervical) | 7.8 | |

| A549 (Lung) | 6.5 |

Material Science

Organic Photovoltaics

In material science, this compound has been investigated as a potential component in organic photovoltaic devices. Its thiophene structure contributes to effective charge transport properties, which are crucial for enhancing the efficiency of solar cells.

Performance Metrics

A recent study highlighted the use of this compound in bulk heterojunction solar cells, achieving a power conversion efficiency (PCE) of up to 8.5%, which is competitive with other organic materials used in similar applications . The incorporation of this compound into polymer blends demonstrated improved light absorption and charge mobility.

Table 2: Performance Metrics in Organic Photovoltaics

| Compound Used | PCE (%) | Reference |

|---|---|---|

| Blend with P3HT | 8.5 | |

| Blend with PTB7 | 7.9 | |

| Pure Polymer without Additive | 6.0 |

Organic Electronics

Field-Effect Transistors (OFETs)

The compound has also been explored for its application in organic field-effect transistors (OFETs). Its ability to form stable thin films and exhibit good charge carrier mobility makes it suitable for use as an active layer in OFETs.

Charge Carrier Mobility

Studies have reported that devices utilizing this compound demonstrate charge carrier mobilities exceeding 0.5 cm²/V·s, which is significant for practical electronic applications . This characteristic positions the compound as a promising candidate for future developments in flexible electronics.

Table 3: Charge Carrier Mobility Data

| Device Configuration | Mobility (cm²/V·s) | Reference |

|---|---|---|

| Single-layer OFET | 0.52 | |

| Bilayer Structure | 0.48 | |

| Hybrid Organic-Inorganic Device | 0.55 |

Case Study 1: Anticancer Research

A collaborative research effort involving multiple institutions investigated the anticancer properties of modified thiophene derivatives, including this compound. The study focused on its efficacy against triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer known for poor prognosis and limited treatment options.

The results indicated that the compound not only inhibited cell proliferation but also significantly reduced tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against TNBC .

Case Study 2: Solar Cell Development

A team at a leading university developed a new class of organic solar cells incorporating this compound into their active layer. The research aimed to optimize the blend ratio with various polymers to enhance light absorption and charge separation.

The findings revealed that an optimal blend ratio resulted in improved PCE and stability under operational conditions, paving the way for commercial applications in renewable energy technologies .

Mechanism of Action

The mechanism of action of 2-(4-Cyanobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Comparison

Thiophene-3-carboxamide derivatives exhibit diverse bioactivities depending on substituent type, position, and electronic effects. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., cyano, carboxamide) improve antioxidant activity by stabilizing radical intermediates .

- Hydrophobic substituents (e.g., phenoxy, tetrahydrobenzothiophene) enhance membrane permeability and antitubercular efficacy .

- Trifluoromethyl groups in JAMI1001A increase metabolic stability, a critical factor in drug development .

Physicochemical Properties

- Solubility: Polar groups (carboxamide, cyano) increase aqueous solubility, while hydrophobic moieties (e.g., tetrahydrobenzothiophene) enhance lipid solubility .

- Stability : Trifluoromethyl and sulfonamide groups resist metabolic degradation, improving pharmacokinetics .

Biological Activity

2-(4-Cyanobenzamido)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant studies that highlight its efficacy against various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the cyanobenzamido group suggests that this compound can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially modulating their activity. Such interactions are crucial for inhibiting various cellular pathways involved in disease progression.

Antiviral Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antiviral properties. For instance, studies have shown that thiophene-2-carboxylic acids can inhibit the Hepatitis C Virus (HCV) NS5B polymerase, which is essential for viral replication. The structural insights gained from these studies suggest that modifications in the thiophene ring can enhance antiviral activity against HCV subgenomic RNA replication in vitro .

Anticancer Activity

The anticancer potential of thiophene carboxamide derivatives has been explored extensively. A study focusing on various thiophene derivatives demonstrated that certain compounds could effectively inhibit cancer cell proliferation. Specifically, compounds derived from the thiophene scaffold displayed IC50 values indicating potent activity against Hep3B liver cancer cells, with values as low as 5.46 µM . The mechanism involves disruption of tubulin dynamics, similar to known chemotherapeutic agents like Combretastatin A-4 (CA-4), suggesting a biomimetic role in targeting cancer cells.

Antioxidant and Antibacterial Properties

In addition to its anticancer and antiviral activities, this compound exhibits notable antioxidant properties. Research indicates that compounds with similar structures show effective scavenging of free radicals, which is crucial for mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders . Furthermore, antibacterial evaluations have revealed moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Comparative Biological Activity Table

Case Studies

Several case studies have highlighted the therapeutic applications of thiophene derivatives:

- HCV Inhibition : A study identified a series of thiophene derivatives that inhibited HCV replication effectively in cell lines, providing a foundation for further development into antiviral therapies.

- Cancer Treatment : Another investigation demonstrated that specific thiophene carboxamide derivatives caused significant cell cycle arrest in Hep3B cells, suggesting their potential use in targeted cancer therapies.

- Antioxidant Research : Compounds similar to this compound were shown to possess high antioxidant activity, indicating their possible application in treating diseases associated with oxidative stress.

Q & A

Q. Basic Characterization Workflow

- Structural Confirmation :

- ¹H/¹³C NMR : Assign chemical shifts for aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyls (δ 165–170 ppm) .

- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N peaks (~2230 cm⁻¹) .

- Purity Assessment :

How can researchers resolve contradictions in SAR data for thiophene carboxamide derivatives?

Advanced Data Analysis Strategy

Contradictions often arise from subtle structural changes (e.g., methyl substitutions at positions 4/5). To address this:

Systematic Substitution : Compare analogs with single-point modifications (e.g., 4-methyl vs. 5-methyl) using standardized assays (e.g., DELFIA for JNK1 inhibition) .

Molecular Dynamics Simulations : Model binding interactions to explain potency drops (e.g., steric hindrance from bulky substituents) .

Cross-Validation : Replicate results in orthogonal assays (e.g., Lantha assay vs. fluorescence polarization) to rule out assay-specific artifacts .

What assay designs are effective for evaluating JNK inhibitory activity of derivatives?

Q. Advanced Experimental Design

- Primary Screening : Use a biotinylated-pepJIP1 displacement assay (DELFIA platform) to identify hits via competitive binding .

- Secondary Validation :

- Kinase Inhibition : Measure IC₅₀ values in a Lantha assay with ATP concentrations near Km (e.g., 10 μM ATP for JNK1) .

- Cellular Efficacy : Test in insulin-resistant mouse models to correlate in vitro activity with glucose normalization .

How does the 4-cyanobenzamido substituent impact pharmacokinetic properties?

Q. Advanced Pharmacokinetic Considerations

- Solubility : The nitrile group improves hydrophilicity but may reduce membrane permeability. Counterbalance with logP-optimizing substituents (e.g., methyl groups) .

- Metabolic Stability : Cyano groups resist oxidative metabolism, enhancing half-life in vivo. Validate via microsomal stability assays (e.g., rat liver microsomes) .

What strategies mitigate challenges in synthesizing high-purity thiophene carboxamides?

Q. Advanced Synthesis Optimization

- Anhydride Coupling : Use succinic or maleic anhydrides to stabilize reactive intermediates and reduce byproducts .

- Chromatography : Employ reverse-phase HPLC with trifluoroacetic acid (0.1% TFA) in mobile phases to sharpen peaks and improve resolution .

How do structural modifications affect fluorescence-based assays for carboxamide derivatives?

Advanced Analytical Consideration

Fluorescence quenching by electron-withdrawing groups (e.g., cyano) can interfere with assays. Mitigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.